

Physical and chemical properties of 2-Cyclobutylideneacetic acid

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Compound of Interest

Compound Name: 2-Cyclobutylideneacetic acid

Cat. No.: B1358119

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An In-depth Technical Guide to 2-Cyclobutylideneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Cyclobutylideneacetic acid** (CAS No. 25021-04-9). The information is compiled to support research, development, and drug discovery efforts. While experimental data for this specific compound is limited in publicly available literature, this guide presents a combination of reported data, predicted values, and established principles for related chemical structures.

Chemical and Physical Properties

2-Cyclobutylideneacetic acid is a carboxylic acid featuring a cyclobutane ring with an exocyclic double bond. Its structure suggests potential for interesting chemical reactivity and biological activity.

Table 1: Physical and Chemical Properties of **2-Cyclobutylideneacetic Acid**

Property	Value	Source/Comment
Molecular Formula	C ₆ H ₈ O ₂	[1]
Molecular Weight	112.13 g/mol	[1]
Melting Point	96 °C	Reported value.
Boiling Point	110 °C at 2 Torr	Reported value.
Density	1.353 ± 0.06 g/cm ³	Predicted value.
pKa	4.25 ± 0.41	Predicted value.
Solubility	Data not available	Experimental determination is recommended.

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for **2-Cyclobutylideneacetic acid**, the following are predicted chemical shifts and key spectral features based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the vinylic proton, the protons on the cyclobutane ring, and the carboxylic acid proton.

- Carboxylic Acid (-COOH): A broad singlet, typically in the region of 10-12 ppm.
- Vinylic Proton (=CH-): A singlet or a multiplet (depending on coupling with adjacent cyclobutyl protons) in the region of 5.5-6.5 ppm.
- Cyclobutyl Protons (-CH₂-): Multiple multiplets in the region of 1.5-3.0 ppm. The protons on the carbons adjacent to the double bond will be deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

- Carbonyl Carbon (-COOH): Expected in the range of 170-185 ppm.[1]
- Alkene Carbons (=C<): Two distinct signals are expected in the alkene region (115-140 ppm). The carbon of the double bond attached to the cyclobutane ring will be a quaternary carbon and may show a weaker signal.[1]
- Cyclobutyl Carbons (-CH₂-): Signals for the three unique carbons of the cyclobutane ring are expected in the aliphatic region (15-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorptions:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. Conjugation with the double bond may shift this to a slightly lower wavenumber.
- C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹.
- C-H Stretch (Alkene): A medium intensity band just above 3000 cm⁻¹.
- C-H Stretch (Alkane): Strong bands just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 112. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). Fragmentation of the cyclobutane ring would also be anticipated.

Experimental Protocols

While a specific, detailed synthesis protocol for **2-Cyclobutylideneacetic acid** is not readily available in the searched literature, established synthetic organic chemistry methods can be applied. The following are generalized protocols for plausible synthetic routes.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation provides a direct route to α,β -unsaturated carboxylic acids from aldehydes or ketones.

Reaction Scheme:



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Figure 1: Knoevenagel Condensation Synthesis Route.

Protocol:

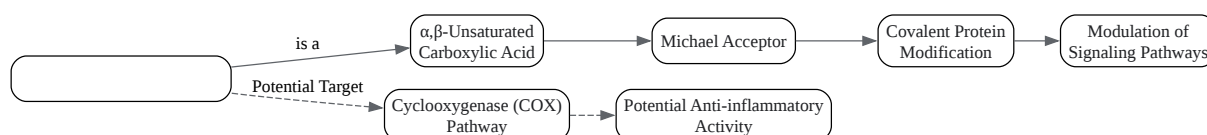
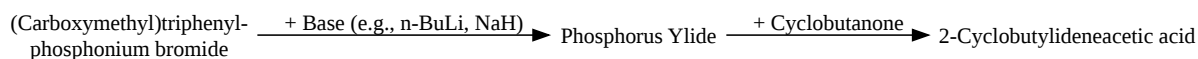
- **Reaction Setup:** To a solution of cyclobutanone (1.0 equivalent) in a suitable solvent such as pyridine, add malonic acid (1.1 to 1.5 equivalents).
- **Catalyst Addition:** Add a catalytic amount of a base, such as piperidine.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
- **Work-up:** After completion, cool the reaction mixture and acidify with aqueous HCl. The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate).
- **Purification:** The crude product can be purified by recrystallization or column chromatography.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds.

Reaction Scheme:

Cyclobutanone

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References

- 1. 2-Cyclobutylideneacetic acid | 25021-04-9 | ABA02104 [biosynth.com]
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